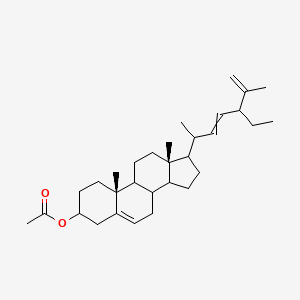
(24S)-Ethylcholesta-5,22,25-trien-3beta-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(24S)-Ethylcholesta-5,22,25-trien-3beta-yl acetate is a complex organic compound belonging to the class of sterols. Sterols are a subgroup of steroids and an important class of organic molecules that play crucial roles in cell membrane structure and function. This particular compound is characterized by its unique structure, which includes an ethyl group at the 24th position and a triene system (three double bonds) within the cholestane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-Ethylcholesta-5,22,25-trien-3beta-yl acetate typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Hydrogenation: Reduction of double bonds in the precursor molecule.
Alkylation: Introduction of the ethyl group at the 24th position.
Acetylation: Formation of the acetate ester at the 3beta position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, such as palladium or platinum, can enhance the efficiency of hydrogenation and alkylation steps. The final product is purified through techniques like crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(24S)-Ethylcholesta-5,22,25-trien-3beta-yl acetate can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or alcohols.
Reduction: Further hydrogenation to remove double bonds.
Substitution: Replacement of functional groups, such as the acetate group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acetic anhydride (Ac2O) for acetylation reactions.
Major Products
Oxidation: Formation of 3-keto derivatives.
Reduction: Saturated sterol derivatives.
Substitution: Various esterified products depending on the substituent introduced.
Scientific Research Applications
(24S)-Ethylcholesta-5,22,25-trien-3beta-yl acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cell membrane dynamics and signaling pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical research tool.
Mechanism of Action
The mechanism of action of (24S)-Ethylcholesta-5,22,25-trien-3beta-yl acetate involves its interaction with cellular membranes and specific receptors. The compound can modulate membrane fluidity and permeability, influencing various signaling pathways. It may also bind to nuclear receptors, affecting gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(24S)-24-ethylcholesta-5,22(E),25-trien-3beta-ol: Similar structure but lacks the acetate group.
Stigmasta-5,22,25-trien-3beta-ol: Another sterol with a similar triene system.
Uniqueness
(24S)-Ethylcholesta-5,22,25-trien-3beta-yl acetate is unique due to its specific structural features, such as the ethyl group at the 24th position and the acetate ester at the 3beta position. These modifications can significantly influence its biological activity and chemical reactivity compared to other sterols.
Properties
Molecular Formula |
C31H48O2 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
[(10R,13R)-17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H48O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,21,23,25-29H,2,8,12-19H2,1,3-7H3/t21?,23?,25?,26?,27?,28?,29?,30-,31+/m0/s1 |
InChI Key |
MOEVEIGHSLNJAI-DPFKSGFHSA-N |
Isomeric SMILES |
CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C)C(=C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















